N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,1,5-trimethyl-1H-pyrazole-4-sulfonamide in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from 0°C to 100°C .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of functional materials, such as organic semiconductors and light-emitting diodes[][9].
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:
1-ethyl-3-methyl-5-pyrazolecarboxamide: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1-phenyl-3-methyl-5-pyrazolecarboxamide: Contains a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19N5O2S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H19N5O2S/c1-5-17-11(6-7-13-17)9-15(3)20(18,19)12-8-14-16(4)10(12)2/h6-8H,5,9H2,1-4H3 |
InChI Key |
LNBXICLFEXKSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
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